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molecular formula C6H15N3O2S B8762863 4-amino-N-methylpiperidine-1-sulfonamide

4-amino-N-methylpiperidine-1-sulfonamide

Cat. No. B8762863
M. Wt: 193.27 g/mol
InChI Key: ZCABIBBFGSONGQ-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

Triethylamine (1.5 mL) was added to a dichloromethane (30 mL) solution of Benzyl piperidin-4-ylcarbamate (580 mg) at 0° C. followed by the dropwise addition of chlorosulfonic acid (290 μL; TCI), the resulting mixture was stirred at room temperature for 4 hours, and the solvent was evaporated under reduced pressure. Benzene (32 mL) and phosphorus pentachloride (0.7 g; WAKO) were added to this residue and the resulting mixture was stirred at 80° C. for 1.5 hours. The reaction mixture solution was cooled to room temperature followed by the addition of 1 N aqueous sodium hydroxide solution (10 mL), the resulting mixture was extracted with dichloromethane, the organic layer was dried, then the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (Yamazen; hexane/ethyl acetate). 30 mg of this purified compound was dissolved in dichloromethane (0.4 mL) followed by the addition of 3,5-lutidine (0.4 mL; WAKO) and methylamine (2 M, 70 μL; Ald) and the resulting mixture was stirred at room temperature for 24 hours. 1 N hydrochloric acid (2 mL; WAKO) was added to the reaction mixture solution, the resulting mixture was stirred for approx. 10 minutes, then the reaction mixture was extracted with dichloromethane, the organic layer was dried, and then the solvent was evaporated under reduced pressure. The title compound was obtained from this residue according to the method described in Step c of Reference Example N-14.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
290 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14]C(=O)OCC2C=CC=CC=2)[CH2:10][CH2:9]1.Cl[S:26](O)(=[O:28])=[O:27]>ClCCl>[NH2:14][CH:11]1[CH2:10][CH2:9][N:8]([S:26]([NH:3][CH3:6])(=[O:28])=[O:27])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
580 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
290 μL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Benzene (32 mL) and phosphorus pentachloride (0.7 g; WAKO) were added to this residue
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 80° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
followed by the addition of 1 N aqueous sodium hydroxide solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (Yamazen; hexane/ethyl acetate)
DISSOLUTION
Type
DISSOLUTION
Details
30 mg of this purified compound was dissolved in dichloromethane (0.4 mL)
ADDITION
Type
ADDITION
Details
followed by the addition of 3,5-lutidine (0.4 mL; WAKO) and methylamine (2 M, 70 μL; Ald)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
1 N hydrochloric acid (2 mL; WAKO) was added to the reaction mixture solution
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for approx. 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1CCN(CC1)S(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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